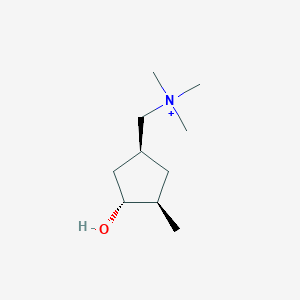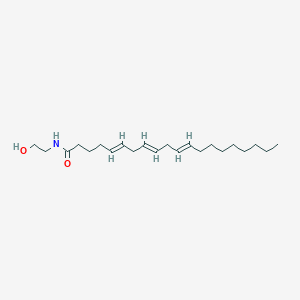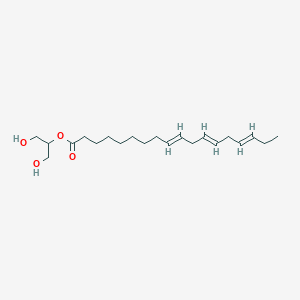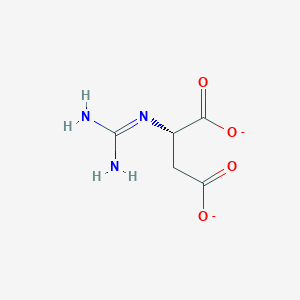
Acetaldehyde, dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, dimethylhydrazone is a chemical compound with the formula C4H10N2. Its molecular weight is 86.1356 . It is also known by other names such as (CH3)2NN=CHCH3 and Ethanal, dimethylhydrazone .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, hydrazones are generally formed by the action of hydrazine on ketones or aldehydes .Molecular Structure Analysis
The molecular structure of this compound has been determined by various methods including 1H nuclear magnetic resonance spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The interactions between hydrogen bond donors (dimethylamine (DMA) and methanol (MeOH)) and acceptors (formaldehyde dimethylhydrazone, acetaldehyde N,N-dimethylhydrazone and N-nitrosodimethylamine) were theoretically investigated by DFT . The hydrogen bonding interactions were found on several bonding sites of the acceptors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of aldehydes and ketones. They are generally soluble in water, with solubility decreasing as the carbon chain increases in length .Applications De Recherche Scientifique
Stereochemistry and Structural Analysis
- Stereochemistry of Dimethylhydrazones : Acetaldehyde dimethylhydrazone (DMH) and its variants have been structurally analyzed using nuclear magnetic resonance spectroscopy, contributing to the understanding of their stereochemical properties. This research aids in comprehending the molecular behavior of DMH compounds (Newcomb & Bergbreiter, 1977).
Analytical Chemistry and Environmental Studies
- Identification in Soil Samples : DMH, among other compounds, has been identified in soil samples using advanced extraction and analytical techniques. This research is crucial in environmental chemistry, particularly in understanding the transformation products of related compounds in soil (Kosyakov et al., 2015).
Gas Chromatography Applications
- Gas Chromatographic Analysis : The use of DMH in gas chromatographic analysis demonstrates its utility in separating and identifying long-chain aldehydes. This methodological approach is significant in analytical chemistry for substance identification and separation (Johnson, Pearson, & Dugan, 1970).
Chemical Reaction Dynamics
- Thermal Isomerization Studies : Investigating the Gibbs energy of activation for the thermal isomerization of DMH variants enhances the understanding of chemical reaction dynamics at the molecular level (Lu, 2009).
Biochemical Research
- DNA Interaction Studies : Research on the interaction of acetaldehyde with DNA, which forms stable adducts, is pivotal in understanding its mutagenic and carcinogenic properties. This research is significant in the fields of toxicology and molecular biology (Wang et al., 2000).
Synthesis and Chemical Reactions
- Acetal Synthesis : DMH has been utilized in the synthesis of acetals, demonstrating its importance in organic synthesis and chemical reactions. This knowledge contributes to the field of organic chemistry and industrial applications (Gandi, Silva, & Rodrigues, 2005).
Sensor Development
- Detection in Liquor and Spirits : The development of fluorescence sensors for acetaldehyde, including DMH derivatives, highlights its application in the food industry, particularly for quality control in liquor and spirits (Yang et al., 2019).
Mécanisme D'action
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Acetaldehyde, dimethylhydrazone . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Propriétés
Numéro CAS |
7422-90-4 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
N-(ethylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3 |
Clé InChI |
FDWQPDLACZBQBC-UHFFFAOYSA-N |
SMILES isomérique |
C/C=N/N(C)C |
SMILES |
CC=NN(C)C |
SMILES canonique |
CC=NN(C)C |
| 7422-90-4 | |
Synonymes |
A 078 A-078 A078 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)

![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)
![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)




